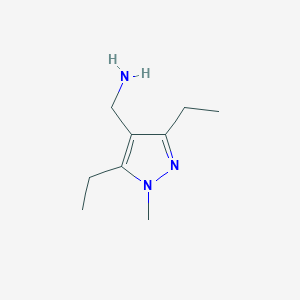
(3,5-diéthyl-1-méthyl-1H-pyrazol-4-yl)méthanamine
Vue d'ensemble
Description
(3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine is a useful research compound. Its molecular formula is C9H17N3 and its molecular weight is 167.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activités antileishmaniennes et antimalariques
Les dérivés du pyrazole ont été reconnus pour leur potentiel dans le traitement des maladies tropicales telles que la leishmaniose et le paludisme. Des études ont montré que certains composés pyrazoliques présentent des activités antileishmaniennes et antimalariques significatives, qui pourraient être exploitées pour développer de nouveaux agents thérapeutiques . Le composé en question pourrait être modifié pour améliorer ces propriétés, contribuant à la lutte contre ces maladies.
Profil d'activité biologique
Le noyau pyrazolique est associé à une large gamme d'activités biologiques, notamment des effets antimicrobiens, antibactériens et antituberculeux . La recherche sur les activités biologiques spécifiques de « (3,5-diéthyl-1-méthyl-1H-pyrazol-4-yl)méthanamine » pourrait conduire à la découverte de nouveaux médicaments possédant ces propriétés.
Précurseur de synthèse organique
Les composés pyrazoliques sont souvent utilisés comme précurseurs en synthèse organique en raison de leur réactivité et de leur polyvalence . Le composé en question pourrait servir de brique de base pour la synthèse d'une variété de molécules complexes, menant potentiellement à de nouveaux matériaux ou médicaments.
Recherche antioxydante et anticancéreuse
Certains dérivés du pyrazole ont montré des résultats prometteurs dans des études antioxydantes et anticancéreuses . L'investigation des propriétés antioxydantes et du potentiel anticancéreux de « this compound » pourrait apporter des informations précieuses sur son applicabilité dans ce domaine.
Études de docking moléculaire
Le docking moléculaire est une technique de calcul utilisée pour prédire l'interaction entre une molécule et une protéine cible. Les dérivés du pyrazole ont été étudiés par docking moléculaire afin de comprendre leur potentiel en tant qu'agents pharmaceutiques . Ce composé pourrait être soumis à des études similaires pour prédire son affinité de liaison et son activité contre diverses cibles biologiques.
Développement d'herbicides et de pesticides
Les composés à base de pyrazole ont été utilisés dans le développement d'herbicides et de pesticides en raison de leur bioactivité . L'exploration des applications herbicides et pesticides de ce composé pourrait conduire à la création de nouveaux produits chimiques agricoles.
Ligand en chimie de coordination
Les pyrazoles peuvent agir comme des ligands, se coordonnant avec les métaux pour former des complexes aux propriétés intéressantes . La recherche sur la chimie de coordination de « this compound » pourrait mettre en évidence de nouveaux cadres métallo-organiques ou catalyseurs.
Développement de pharmacophore
La structure des dérivés du pyrazole les rend appropriés comme pharmacophores pour le développement de médicaments . Des études détaillées sur « this compound » pourraient conduire à la conception de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.
Mécanisme D'action
Target of Action
It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects They may interact with their targets causing changes that lead to their biological activity
Biochemical Pathways
It’s known that pyrazole derivatives can influence a variety of biological activities . These could potentially include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
It’s known that pyrazole derivatives can exhibit a wide range of biological activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it influences.
Action Environment
Factors such as temperature, ph, and the presence of other compounds can often affect the action of chemical compounds .
Propriétés
IUPAC Name |
(3,5-diethyl-1-methylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-4-8-7(6-10)9(5-2)12(3)11-8/h4-6,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTONGZCTYIPTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1C)CC)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-71-9 | |
| Record name | (3,5-diethyl-1-methyl-1H-pyrazol-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


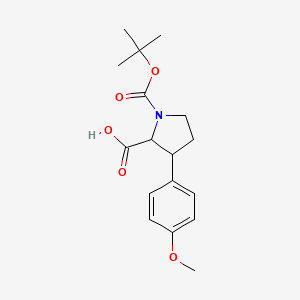
![2-[4-(Cyclopropylmethyl)-2-piperazinyl]-1-ethanol](/img/structure/B1469712.png)
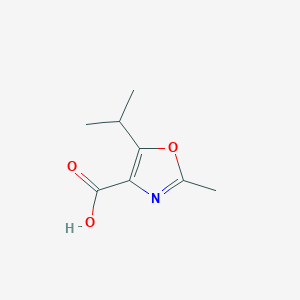
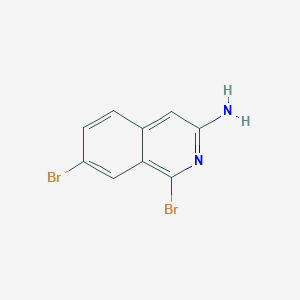
![1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B1469715.png)
![3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazin-6-yl)benzoic acid](/img/structure/B1469717.png)
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B1469719.png)
![2-[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1469720.png)
![2-(Piperazin-1-ylmethyl)pyrazolo[1,5-a]pyridine](/img/structure/B1469723.png)
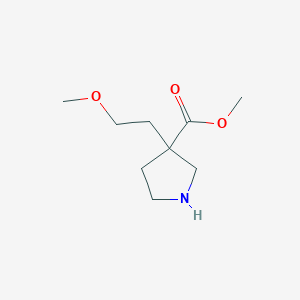
![3-Benzyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1469727.png)



